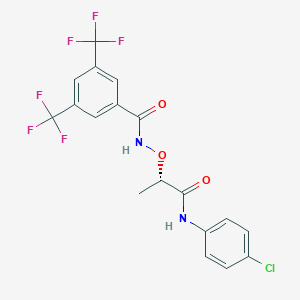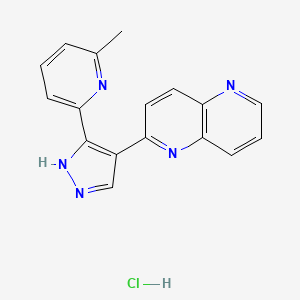
Demethoxydeacetoxypseudolaric acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like Demethoxydeacetoxypseudolaric acid B often involves multiple steps, including selective O-alkylation and dealkylation processes. For instance, the demethylation of 2'-methoxyacetophenones using anhydrous aluminum chloride in acetonitrile has been studied to understand its scope and limitations. This method involves sterically constrained intermediates, which is crucial for the selective protection and deprotection of functional groups in organic synthesis (Kawamura et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds plays a significant role in determining their chemical reactivity and biological activity. Advanced techniques such as X-ray diffraction analysis and NMR spectroscopy are often used to elucidate the structure of molecules. Studies on related compounds have provided insights into the configuration and conformation of molecules, which are essential for understanding the chemical behavior of Demethoxydeacetoxypseudolaric acid B.
Chemical Reactions and Properties
Chemical reactions involving Demethoxydeacetoxypseudolaric acid B may include O-demethylation, which can be catalyzed by enzymes such as peroxidases. This process is important for the metabolic transformation of certain drugs and natural products. The reactivity and selectivity of these reactions are influenced by the molecular structure of the compound and the specific conditions under which the reaction occurs (Meunier & Meunier, 1985).
Aplicaciones Científicas De Investigación
DDPB is identified as a significant metabolite in plasma, urine, bile, and feces after administrations to rats. It's proposed to be a glucoside of Pseudolaric acid C2 (PC2). This study clarified the metabolic pathway of total diterpene acid (TDA) from Pseudolarix kaempferi, which is crucial for understanding its active form and action mechanism in vivo (Liu et al., 2014).
Research on demethoxylation reactions by brown-rot fungi Gloeophyllum trabeum and Poria placenta provides insights into their mechanisms for demethoxylation, an important process in understanding the degradation of compounds like DDPB (Niemenmaa et al., 2008).
Demethylases, including O-demethylases, are pivotal in various biological processes such as histone modification, DNA repair, and specialized metabolism in plants and microorganisms. This paper provides a comprehensive overview of enzymes catalyzing O- and N-demethylation, which can be relevant to understanding the metabolic pathways of compounds like DDPB (Hagel & Facchini, 2010).
Pseudolaric acid C2 (PC2) is identified as a metabolite of pseudolaric acid B, which is related to DDPB. This study explored the structural correlations of various pseudolaric acids, providing insights into their metabolic transformations and potential applications (Li & Xu, 1982).
The demethoxylation process, a key step in the metabolic transformation of compounds like DDPB, is also studied in the context of lignin-model compounds by different fungi. This study offers insights into the enzymatic mechanisms of demethoxylation, relevant for understanding DDPB's metabolism and potential applications (Lopretti et al., 1998).
Pseudolaric acid B, closely related to DDPB, has been studied for its anti-inflammatory and anti-tumor effects. This research explored its mechanisms on HT-29 cells, providing valuable information for potential therapeutic applications of DDPB (Hou et al., 2012).
Mecanismo De Acción
Target of Action
Demethoxydeacetoxypseudolaric acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be a metabolite of the glucoside of pseudolaric acid C2 (PC2)
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethoxydeacetoxypseudolaric acid B | |
Q & A
Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?
A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

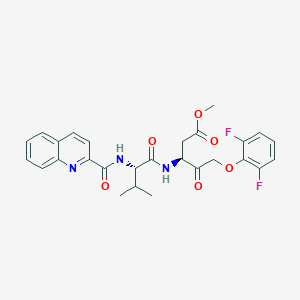

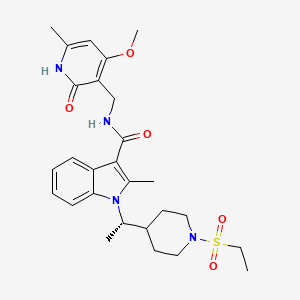

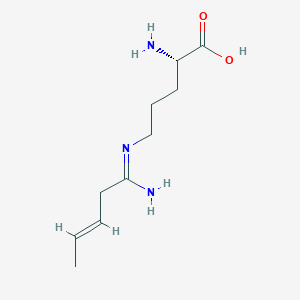
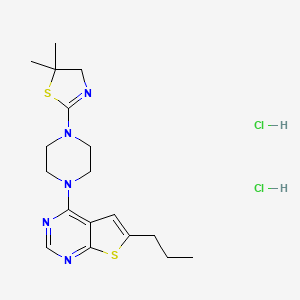
![3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]-N-[trans-4-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)cyclohexyl]propanamide](/img/structure/B1150373.png)

